molecular formula C14H11FN2O4S B4411354 2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-4-nitrophenyl)acetamide

2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-4-nitrophenyl)acetamide

Cat. No.: B4411354
M. Wt: 322.31 g/mol
InChI Key: VHFIJCIPWJZKHY-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-4-nitrophenyl)acetamide: is an organic compound with a molecular formula of C14H11FN2O3S

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O4S/c15-9-1-4-11(5-2-9)22-8-14(19)16-12-6-3-10(17(20)21)7-13(12)18/h1-7,18H,8H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFIJCIPWJZKHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)SCC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-4-nitrophenyl)acetamide typically involves the reaction of 4-fluorothiophenol with 2-hydroxy-4-nitroaniline in the presence of acetic anhydride. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the thiol group on the fluorophenyl ring with the amine group on the nitrophenyl ring, followed by acetylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfanyl and nitro groups.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The compound’s ability to undergo various chemical reactions makes it a versatile scaffold for drug design.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can affect various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

  • 2-(4-bromophenyl)sulfanyl-N-(4-fluoro-3-nitrophenyl)acetamide
  • 2-[(4-fluorophenyl)sulfanyl]-N-(2-nitrophenyl)acetamide

Comparison:

  • 2-(4-bromophenyl)sulfanyl-N-(4-fluoro-3-nitrophenyl)acetamide has a bromophenyl group instead of a fluorophenyl group, which can affect its reactivity and biological activity.
  • 2-[(4-fluorophenyl)sulfanyl]-N-(2-nitrophenyl)acetamide lacks the hydroxy group, which can influence its solubility and interaction with biological targets.

Uniqueness: The presence of both the hydroxy and nitro groups in 2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-4-nitrophenyl)acetamide provides unique chemical properties, making it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-4-nitrophenyl)acetamide
Reactant of Route 2
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2-(4-fluorophenyl)sulfanyl-N-(2-hydroxy-4-nitrophenyl)acetamide

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